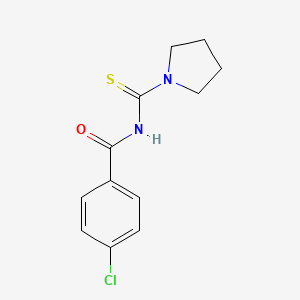
4-chloro-N-(1-pyrrolidinylcarbonothioyl)benzamide
Description
4-chloro-N-(1-pyrrolidinylcarbonothioyl)benzamide, also known as CPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPB is a thioamide derivative that can be synthesized using a simple and efficient method. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide is copper (II) ions . The compound forms a complex with copper (II), where the copper atom is 4-fold coordinated by 2 S and 2 O atoms .
Mode of Action
The compound interacts with its target, copper (II), by forming a complex. The copper atom in this complex is 4-fold coordinated by 2 S and 2 O atoms, showing a slightly distorted planar quadratic ligand arrangement . This interaction results in changes to the molecular structure of the copper (II) ions.
Biochemical Analysis
Biochemical Properties
4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to form stable complexes with copper(II) ions, which can affect the activity of copper-dependent enzymes . Additionally, this compound can interact with thiol-containing proteins, potentially modifying their function through the formation of covalent bonds . These interactions highlight the compound’s potential as a modulator of enzymatic activity and protein function.
Cellular Effects
The effects of 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . This can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These binding interactions and enzyme modulations are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . These dose-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing biological activity.
Metabolic Pathways
4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites and metabolic flux . For example, the compound can inhibit the activity of enzymes involved in glycolysis, leading to a decrease in glucose metabolism and energy production . Additionally, it can modulate the activity of enzymes in the tricarboxylic acid cycle, affecting the production of key metabolic intermediates .
Transport and Distribution
The transport and distribution of 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, it can bind to intracellular proteins, influencing its localization and distribution within the cell . These transport and binding interactions are critical for the compound’s biological activity and its effects on cellular processes.
Subcellular Localization
The subcellular localization of 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its effects on cellular processes. For example, localization to the nucleus can enable the compound to modulate gene expression, while localization to the mitochondria can affect energy production and apoptosis .
properties
IUPAC Name |
4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c13-10-5-3-9(4-6-10)11(16)14-12(17)15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHNRMHVYWGLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333557 | |
| Record name | 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49719004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
431883-60-2 | |
| Record name | 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



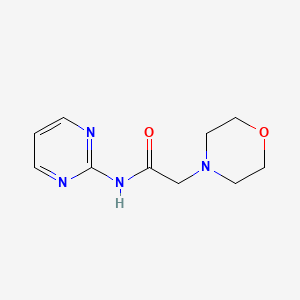

![N-[4-(cyanomethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5761616.png)
![5-[(2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5761627.png)
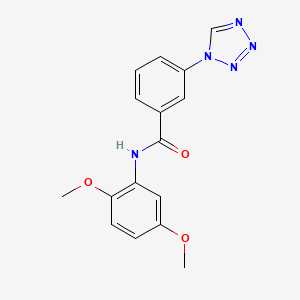
![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)
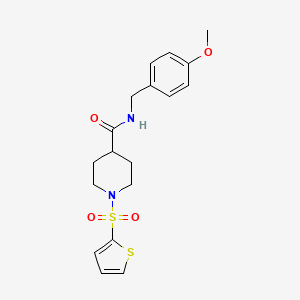
![7-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5761665.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)
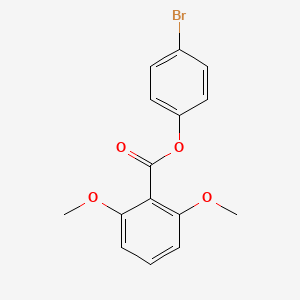
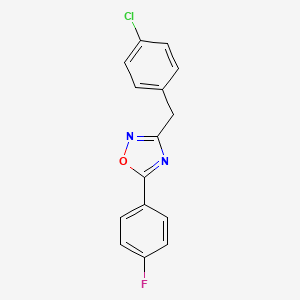

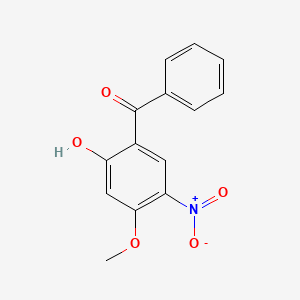
![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)